2'-Deoxycytidine-d13

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

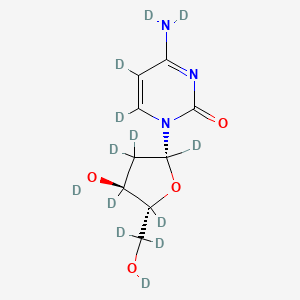

Fórmula molecular |

C9H13N3O4 |

|---|---|

Peso molecular |

240.30 g/mol |

Nombre IUPAC |

5,6-dideuterio-4-(dideuterioamino)-1-[(2R,4S,5R)-2,3,3,4,5-pentadeuterio-4-deuteriooxy-5-[dideuterio(deuteriooxy)methyl]oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D,2D,3D2,4D2,5D,6D,8D,13D,14D/hD2 |

Clave InChI |

CKTSBUTUHBMZGZ-ROKXRUNHSA-N |

SMILES isomérico |

[2H]C1=C(N(C(=O)N=C1N([2H])[2H])[C@]2(C([C@]([C@@](O2)([2H])C([2H])([2H])O[2H])([2H])O[2H])([2H])[2H])[2H])[2H] |

SMILES canónico |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2'-Deoxycytidine-d13 and its Application as an Internal Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding field of quantitative bioanalysis, particularly within drug development and clinical research, the accuracy and reliability of analytical data are paramount. 2'-Deoxycytidine, a fundamental component of deoxyribonucleic acid (DNA), and its stable isotope-labeled counterparts play a crucial role in achieving this accuracy. This technical guide provides a comprehensive overview of 2'-Deoxycytidine-d13, a deuterated form of 2'-Deoxycytidine, with a primary focus on its application as an internal standard in mass spectrometry-based bioanalytical methods.

2'-Deoxycytidine is a deoxyribonucleoside composed of a cytosine base attached to a deoxyribose sugar.[1][2] Its levels and the presence of its modified forms can serve as important biomarkers in various physiological and pathological states, including cancer and viral infections. Consequently, the accurate quantification of 2'-Deoxycytidine in biological matrices such as plasma, urine, and tissue is of significant interest to researchers.

The core challenge in quantitative bioanalysis lies in overcoming the variability inherent in the analytical process. This variability can arise from sample preparation steps, such as extraction and protein precipitation, as well as from instrumental factors like injection volume and ionization efficiency in the mass spectrometer. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for addressing these challenges. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).[3][4]

This compound is a deuterated analog of 2'-Deoxycytidine. While the specific "d13" designation is not commonly documented in commercially available standards, this guide will use a commonly available deuterated form, 2'-Deoxycytidine-d2, as a representative example to illustrate the principles and methodologies. The fundamental concepts and applications described herein are directly transferable to other deuterated or stable isotope-labeled versions of 2'-Deoxycytidine. The primary and indispensable use of these labeled compounds is to serve as internal standards in quantitative assays, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[3]

Core Principles of Internal Standardization with this compound

The utility of a deuterated internal standard like this compound is rooted in the principle of isotope dilution mass spectrometry. By introducing a known and constant amount of the deuterated standard into every sample, calibrator, and quality control sample at the very beginning of the analytical workflow, it experiences the same analytical variations as the endogenous, unlabeled analyte. Because the deuterated standard is chemically identical to the analyte, it exhibits the same behavior during sample extraction, chromatographic separation, and ionization. However, due to its higher mass, it is distinguishable by the mass spectrometer.

The quantification is therefore based on the ratio of the signal from the analyte to the signal from the internal standard. This ratio remains constant even if there are variations in sample recovery or instrument response, leading to significantly improved accuracy and precision in the final concentration measurement.

Quantitative Data

The following table summarizes the key quantitative properties of 2'-Deoxycytidine and its representative deuterated analog, 2'-Deoxycytidine-d2.

| Property | 2'-Deoxycytidine | 2'-Deoxycytidine-d2 Monohydrate |

| Chemical Formula | C₉H₁₃N₃O₄ | C₉H₁₁D₂N₃O₄·H₂O |

| Molar Mass | 227.22 g/mol | 247.25 g/mol |

| Exact Mass | 227.0906 g/mol | 229.1032 g/mol (anhydrous) |

| Appearance | White crystalline powder | Pale Yellow Solid |

| Solubility | Soluble in water and DMSO | Slightly soluble in Methanol and Water |

Experimental Protocol: Quantification of 2'-Deoxycytidine in Human Plasma using a Deuterated Internal Standard by LC-MS/MS

This section provides a detailed methodology for the quantification of 2'-Deoxycytidine in human plasma using a deuterated internal standard. This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.

Reagents and Materials

-

2'-Deoxycytidine (analyte) reference standard

-

Deuterated 2'-Deoxycytidine (e.g., 2'-Deoxycytidine-¹⁵N₃ or a suitable deuterated version) as the internal standard (IS)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2'-Deoxycytidine in 10 mL of methanol/water (50:50, v/v).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of the deuterated 2'-Deoxycytidine in 1 mL of methanol/water (50:50, v/v).

-

Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with methanol/water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol/water (50:50, v/v).

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL).

-

Vortex briefly to mix.

-

Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2'-Deoxycytidine: 228.1 → 112.1 (quantifier), additional transition for confirmation (qualifier) can be used.

-

Deuterated 2'-Deoxycytidine (e.g., ¹⁵N₃): 231.1 → 115.1

-

Data Analysis

-

Integrate the peak areas for the MRM transitions of the analyte and the internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area) for each sample.

-

Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Determine the concentration of 2'-Deoxycytidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows described in this guide.

Caption: Workflow for 2'-Deoxycytidine quantification.

Caption: Internal standardization principle.

Conclusion

The use of deuterated internal standards, such as this compound (or its readily available analogs), is an indispensable practice in modern bioanalysis. It provides the necessary framework for developing robust, accurate, and precise quantitative methods that can withstand the rigors of regulatory scrutiny and contribute to the advancement of drug development and clinical research. This technical guide has outlined the core principles, provided essential quantitative data, and detailed a representative experimental protocol to aid researchers in the successful implementation of this powerful analytical technique. By adhering to these principles and methodologies, scientists can ensure the generation of high-quality data for their critical research endeavors.

References

An In-depth Technical Guide to Deuterated 2'-Deoxycytidine for Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Deuterated 2'-Deoxycytidine is a synthetic version of the naturally occurring nucleoside where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution results in a molecule with a higher molecular weight but nearly identical chemical and physical properties to its unlabeled counterpart. This similarity is crucial for its function as an ideal internal standard.

Below is a table summarizing the key chemical and physical properties of 2'-Deoxycytidine and its deuterated analog, 2'-Deoxy-N-methyl-cytidine-d₃, which serves as a representative example.

| Property | 2'-Deoxycytidine | 2'-Deoxy-N-methyl-cytidine-d₃ |

| Synonyms | dC, Cytosine deoxyriboside | 2'-Deoxy-N-methylcytidine-d₃, 2'-Deoxy-N4-methylcytidine-d₃ |

| Molecular Formula | C₉H₁₃N₃O₄[1] | C₁₀H₁₂D₃N₃O₄[2] |

| Molecular Weight | 227.22 g/mol [1] | 244.26 g/mol [2] |

| CAS Number | 951-77-9[1] | Unlabeled: 22882-02-6 |

| Appearance | White crystalline powder | Not specified, likely a solid |

| Melting Point | 207-210 °C | Not specified |

| Solubility | Soluble in water and DMSO | Not specified |

| Storage | -20°C | Not specified, typically stored at low temperatures |

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The utility of deuterated 2'-Deoxycytidine lies in the analytical technique of Isotope Dilution Mass Spectrometry. This method provides highly accurate and precise quantification by correcting for variations that can occur during sample preparation and analysis.

The core principle involves adding a known amount of the deuterated internal standard to the unknown sample at the earliest stage of processing. Because the deuterated standard is chemically identical to the analyte of interest (unlabeled 2'-Deoxycytidine), it will behave in the same manner during extraction, purification, and ionization in the mass spectrometer. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the analyte to the signal from the internal standard, an accurate concentration of the analyte in the original sample can be determined.

References

Synthesis of 2'-Deoxycytidine-d13: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 2'-Deoxycytidine-d13, a heavily labeled isotopologue of the naturally occurring nucleoside. The incorporation of deuterium (B1214612) at all non-exchangeable positions of 2'-deoxycytidine (B1670253) offers a powerful tool for various research applications, including metabolic tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry-based quantification. This document outlines a plausible multi-step chemical synthesis, compiling and adapting methodologies from established literature to achieve the target molecule.

Proposed Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of Perdeuterated 2-Deoxy-D-ribose: The sugar moiety is synthesized with complete deuterium incorporation.

-

Synthesis of Perdeuterated Cytosine: The pyrimidine (B1678525) base is prepared with all non-exchangeable hydrogens replaced by deuterium.

-

Glycosylation and Deprotection: The deuterated base and sugar are coupled, followed by the removal of protecting groups to yield the final product.

Due to the absence of a single published procedure for this compound, this guide proposes a convergent synthesis strategy, leveraging established methods for the preparation of deuterated precursors and their subsequent coupling.

Part 1: Synthesis of Perdeuterated 2-Deoxy-D-ribose (d7)

A key starting material for this synthesis is perdeuterated 2-deoxy-D-ribose. A practical synthetic route has been described, starting from a deuterated butynoate precursor.

Key Transformations and Quantitative Data

| Step | Reaction | Key Reagents | Yield (%) | Isotopic Purity (%) | Reference |

| 1 | Reduction and Deuteration | LiAlD4, D2O | - | >98 | [1] |

| 2 | Asymmetric Epoxidation | Ti(O-i-Pr)4, (+)-DET, t-BuOOH | - | - | [1] |

| 3 | Epoxide Isomerization and Opening | NaCN | - | - | [1] |

| 4 | Reduction and Cyclization | DIBAL-D | - | >98 | [1] |

| 5 | Toluoylation | Tol-Cl, Pyridine (B92270) | - | - | [1] |

Note: Specific yields for intermediate steps were not provided in the primary literature; however, the overall strategy is reported as practical.

Experimental Protocol: Synthesis of 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose-d7

Adapted from Goering et al., J. Org. Chem. 1993.

-

Preparation of (Z)-[2,3-D2]-2-Butene-1,4-diol: A solution of 2-butyne-1,4-diol (B31916) in THF is treated with LiAlD4, followed by quenching with D2O to yield the deuterated diol.

-

Sharpless Asymmetric Epoxidation: The diol is subjected to asymmetric epoxidation using titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide to produce the corresponding epoxy alcohol.

-

Tandem Epoxide Isomerization and Opening: The epoxy alcohol is treated with sodium cyanide to induce a tandem isomerization and epoxide opening, leading to the formation of a lactone intermediate.

-

Reduction and Cyclization: The lactone is protected as its TBDMS ether and subsequently reduced with deuterated diisobutylaluminum hydride (DIBAL-D) to form the perdeuterated deoxyribofuranoside.

-

Protection: The resulting deuterated 2-deoxy-D-ribose is protected with toluoyl chloride in pyridine to yield 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose-d7, which is suitable for the subsequent glycosylation reaction.

Logical Workflow for Perdeuterated Deoxyribose Synthesis

Caption: Key steps in the synthesis of protected perdeuterated 2-deoxy-D-ribose.

Part 2: Synthesis of Perdeuterated Cytosine (d4)

The synthesis of perdeuterated cytosine can be achieved through H-D exchange reactions on cytosine or a suitable precursor.

Key Transformations and Quantitative Data

| Step | Reaction | Key Reagents | Yield (%) | Isotopic Purity (%) | Reference |

| 1 | H-D Exchange | D2O, Pd/C, D2 (cat.) | >90 | >95 |

Experimental Protocol: Perdeuteration of Cytosine

Adapted from Sajiki et al., Heterocycles 2005.

-

Catalytic H-D Exchange: Cytosine is suspended in D2O in the presence of a catalytic amount of Pd/C. The reaction mixture is stirred under a deuterium gas atmosphere at elevated temperature (e.g., 160 °C) in a sealed vessel for 24-48 hours.

-

Isolation: After cooling, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield perdeuterated cytosine. The product can be further purified by recrystallization from D2O.

Signaling Pathway for Cytosine Deuteration

Caption: Catalytic hydrogen-deuterium exchange for the synthesis of perdeuterated cytosine.

Part 3: Glycosylation and Deprotection

The final stage involves the coupling of the perdeuterated sugar and base, followed by the removal of protecting groups. A common method for this is the silyl-Hilbert-Johnson reaction.

Key Transformations and Quantitative Data

| Step | Reaction | Key Reagents | Yield (%) | Reference |

| 1 | Silylation of Cytosine | HMDS, (NH4)2SO4 | - | |

| 2 | Glycosylation | Protected Deuterated Deoxyribose, TMS-OTf | ~60-70 | |

| 3 | Deprotection | NH3/MeOH | >90 |

Experimental Protocol: Synthesis of this compound

Adapted from methods for nucleoside synthesis.

-

Silylation of Perdeuterated Cytosine: Perdeuterated cytosine is suspended in hexamethyldisilazane (B44280) (HMDS) with a catalytic amount of ammonium (B1175870) sulfate (B86663) and heated at reflux until a clear solution is obtained. The excess HMDS is removed under vacuum to yield the silylated cytosine derivative.

-

Glycosylation: The silylated cytosine is dissolved in a dry aprotic solvent (e.g., acetonitrile) and cooled to 0 °C. A solution of 1-O-acetyl-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose-d7 in the same solvent is added, followed by the dropwise addition of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf). The reaction is stirred at room temperature until completion (monitored by TLC).

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by silica (B1680970) gel chromatography.

-

Deprotection: The protected deuterated 2'-deoxycytidine is dissolved in methanolic ammonia (B1221849) and stirred at room temperature in a sealed vessel until the deprotection is complete (monitored by TLC). The solvent is evaporated, and the residue is purified by recrystallization or chromatography to afford this compound.

Overall Synthesis Workflow

Caption: Final steps in the synthesis of this compound.

Conclusion

The synthesis of this compound is a challenging but feasible endeavor that requires a multi-step approach. By combining established methods for the preparation of perdeuterated building blocks—the deoxyribose sugar and the cytosine base—and employing standard glycosylation and deprotection protocols, it is possible to obtain the desired isotopically labeled nucleoside. The protocols and data presented in this guide, compiled from the scientific literature, provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this valuable compound for their specific applications. Careful optimization of each step will be crucial for maximizing the overall yield and isotopic purity of the final product.

References

Unraveling the Nuances: A Technical Guide to 2'-Deoxycytidine and its Deuterated Analog, 2'-Deoxycytidine-d13

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the precision of analytical techniques and the clarity of metabolic pathway elucidation are paramount. Stable isotope-labeled compounds have emerged as indispensable tools in achieving this precision. This guide provides an in-depth technical comparison of 2'-Deoxycytidine and its deuterated analog, 2'-Deoxycytidine-d13, outlining their core differences, applications, and the experimental protocols essential for their use.

Core Differences and Physicochemical Properties

2'-Deoxycytidine is a naturally occurring pyrimidine (B1678525) deoxyribonucleoside, a fundamental building block of deoxyribonucleic acid (DNA).[1][2][3][4] Its structure consists of a cytosine base attached to a deoxyribose sugar. This compound is a synthetic analog of 2'-Deoxycytidine in which 13 hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic substitution is the primary differentiator between the two molecules, leading to a significant difference in molecular weight while maintaining nearly identical chemical structures and reactivity.[5] This property makes this compound an ideal internal standard for quantitative mass spectrometry-based assays.

The key distinction lies in their mass, which allows for their differentiation in mass spectrometry. This difference in mass does not significantly alter the chemical properties, making this compound an excellent tracer and internal standard that behaves almost identically to its endogenous counterpart in biological systems.

Table 1: Comparison of Physicochemical Properties

| Property | 2'-Deoxycytidine | This compound |

| Molecular Formula | C₉H₁₃N₃O₄ | C₉D₁₃N₃O₄ |

| Molecular Weight | 227.22 g/mol | ~240.30 g/mol (calculated) |

| Appearance | White crystalline powder | Not specified, typically a solid |

| Solubility | Soluble in water | Expected to be soluble in water |

| Melting Point | 201-209 °C | Not specified |

Applications in Research and Drug Development

The primary application of 2'-Deoxycytidine in research is as a fundamental component in studies of DNA synthesis, repair, and methylation. It is also a precursor in the synthesis of various antiviral and anticancer nucleoside analogs.

This compound , by virtue of its isotopic label, serves two critical functions:

-

Internal Standard in Quantitative Analysis: In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is used as an internal standard for the accurate quantification of unlabeled 2'-Deoxycytidine in biological samples. Its similar chromatographic behavior and ionization efficiency to the analyte, coupled with its distinct mass, allow for precise correction of variations in sample preparation and instrument response.

-

Tracer in Metabolic Studies: As a stable isotope tracer, this compound can be introduced into cellular or animal models to trace the metabolic fate of deoxycytidine. This allows researchers to elucidate pathways of nucleotide metabolism, such as the pyrimidine salvage pathway, and to study the kinetics of DNA synthesis and turnover.

Experimental Protocols

Quantification of 2'-Deoxycytidine using LC-MS/MS with Isotope Dilution

This protocol outlines the general steps for the quantification of 2'-Deoxycytidine in a biological matrix (e.g., plasma, cell lysate) using this compound as an internal standard.

1. Sample Preparation:

- To a known volume or weight of the biological sample, add a precise amount of this compound solution of known concentration.

- Perform protein precipitation by adding a solvent such as methanol (B129727) or acetonitrile (B52724).

- Vortex and centrifuge the sample to pellet the precipitated proteins.

- Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

- Chromatography: Employ a reverse-phase C18 column for the separation of 2'-Deoxycytidine from other sample components. A typical mobile phase would consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both 2'-Deoxycytidine and this compound.

- 2'-Deoxycytidine transition: e.g., m/z 228.1 → 112.1

- This compound transition: e.g., m/z 241.2 → 119.1 (Note: exact m/z values may vary slightly based on instrumentation and adduction)

3. Data Analysis:

- Integrate the peak areas for both the analyte and the internal standard.

- Calculate the ratio of the analyte peak area to the internal standard peak area.

- Generate a calibration curve using standards of known 2'-Deoxycytidine concentrations and a fixed concentration of the internal standard.

- Determine the concentration of 2'-Deoxycytidine in the unknown samples by interpolating their peak area ratios on the calibration curve.

Metabolic Tracing using this compound

This protocol provides a general workflow for tracing the incorporation of 2'-Deoxycytidine into cellular DNA.

1. Cell Culture and Labeling:

- Culture cells of interest to the desired confluency.

- Replace the normal growth medium with a medium containing a known concentration of this compound.

- Incubate the cells for a specific period to allow for the uptake and incorporation of the labeled nucleoside into newly synthesized DNA.

2. DNA Extraction and Hydrolysis:

- Harvest the cells and extract genomic DNA using a standard DNA extraction kit or protocol.

- Enzymatically hydrolyze the extracted DNA to its constituent deoxyribonucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

3. LC-MS/MS Analysis:

- Analyze the hydrolyzed DNA sample using an LC-MS/MS method optimized for the separation and detection of deoxyribonucleosides.

- Monitor for the presence of both unlabeled 2'-Deoxycytidine and labeled this compound.

4. Data Analysis:

- Determine the isotopic enrichment of 2'-Deoxycytidine by calculating the ratio of the peak area of this compound to the sum of the peak areas of labeled and unlabeled 2'-Deoxycytidine.

- This enrichment value provides a quantitative measure of the contribution of the salvage pathway to the total deoxycytidine pool for DNA synthesis under the experimental conditions.

Visualizations

References

2'-Deoxycytidine-d13 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Deoxycytidine-d13, a deuterated analog of the naturally occurring deoxyribonucleoside, 2'-Deoxycytidine. This document covers its chemical properties, primary applications, and relevant experimental methodologies.

Core Properties of this compound

This compound is a stable isotope-labeled version of 2'-Deoxycytidine, where hydrogen atoms are replaced by deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly in quantitative analysis using mass spectrometry.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of 2'-Deoxycytidine and its deuterated analog, this compound.

| Property | 2'-Deoxycytidine | This compound | Data Source |

| CAS Number | 951-77-9 | Not readily available | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₃N₃O₄ | C₉D₁₃N₃O₄ | |

| Molecular Weight | 227.22 g/mol | Approx. 240.29 g/mol (calculated) | |

| Appearance | White to off-white crystalline powder | - | |

| Solubility | Soluble in water and DMSO | - | |

| Melting Point | 209-211 °C | - |

Note: The CAS number for the fully deuterated this compound is not consistently reported in publicly available databases. Researchers should refer to the documentation provided by their specific supplier. The molecular weight for the d13 analog is a calculated estimate assuming the replacement of all 13 hydrogen atoms with deuterium.

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis for its ability to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects.

Experimental Protocols

General Protocol for the Use of this compound as an Internal Standard in LC-MS Analysis

This protocol outlines a general procedure for the quantification of 2'-Deoxycytidine in a biological matrix using this compound as an internal standard.

3.1.1. Materials and Reagents

-

Biological matrix (e.g., plasma, urine, cell lysate)

-

2'-Deoxycytidine (analytical standard)

-

This compound (internal standard)

-

LC-MS grade water

-

LC-MS grade acetonitrile (B52724)

-

Formic acid

-

Protein precipitation solvent (e.g., methanol (B129727) or acetonitrile)

-

Solid-phase extraction (SPE) cartridges (if required)

-

LC column (e.g., C18)

3.1.2. Sample Preparation

-

Spiking of Internal Standard: To an aliquot of the biological matrix, add a known concentration of the this compound internal standard solution.

-

Protein Precipitation: Add a sufficient volume of a cold protein precipitation solvent (e.g., 3 volumes of methanol to 1 volume of sample). Vortex thoroughly to ensure complete mixing and precipitation of proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

3.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., C18) for separation. A typical mobile phase could consist of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both 2'-Deoxycytidine and this compound.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte (2'-Deoxycytidine) to the peak area of the internal standard (this compound) against the concentration of the analyte. Determine the concentration of 2'-Deoxycytidine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualization of Pathways and Workflows

Metabolic Pathway of 2'-Deoxycytidine

2'-Deoxycytidine is a key intermediate in the salvage pathway of nucleotide biosynthesis. It can be phosphorylated by deoxycytidine kinase to form deoxycytidine monophosphate (dCMP), which is then further phosphorylated to the triphosphate form (dCTP) for incorporation into DNA. Alternatively, it can be deaminated to 2'-deoxyuridine.

Caption: Metabolic fate of 2'-Deoxycytidine.

Experimental Workflow for LC-MS Quantification

The following diagram illustrates the general workflow for quantifying an analyte in a biological sample using a stable isotope-labeled internal standard.

Caption: LC-MS quantification workflow.

References

- 1. 2'-Deoxycytidine 951-77-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Cas 1160707-78-7,5-Methyl-2'-deoxy Cytidine-d3 | lookchem [lookchem.com]

- 3. 2'-Deoxycytidine-3'-monophosphate | C9H14N3O7P | CID 12309192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Deoxycytidine | C9H13N3O4 | CID 13711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Solubility and Stability of 2'-Deoxycytidine-d13

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2'-Deoxycytidine-d13. The content is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual workflows to support laboratory work and formulation development. While specific quantitative data for the deuterated form is limited, this guide leverages data from its non-deuterated analog, 2'-Deoxycytidine (B1670253), and established methodologies for similar nucleoside analogs to provide a robust framework for its use.

Solubility

Qualitative Solubility

2'-Deoxycytidine is known to be soluble in water and dimethyl sulfoxide (B87167) (DMSO)[1].

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for 2'-Deoxycytidine in various common laboratory solvents. These values provide a strong indication of the expected solubility of this compound.

| Solvent | Solubility (mg/mL) | Reference |

| Water | 10 | [2] |

| Dimethyl Sulfoxide (DMSO) | 30 | [2] |

| Dimethylformamide (DMF) | 30 | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | [3] |

Experimental Protocol for Solubility Determination

A standardized protocol to determine the solubility of this compound in a given solvent is outlined below.

Objective: To determine the equilibrium solubility of this compound in a specified solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, DMSO, ethanol)

-

Vials with screw caps

-

Calibrated analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the exact weight of the compound.

-

Add a known volume of the solvent to the vial.

-

Cap the vial tightly and vortex for 1-2 minutes to ensure initial dispersion.

-

Place the vial in a shaking incubator set at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Stability

The stability of this compound is a crucial factor for its storage, handling, and use in experimental settings. While specific stability data for the deuterated compound is not extensively published, information on the stability of 2'-Deoxycytidine and related nucleoside analogs provides valuable insights.

General Stability and Storage

2'-Deoxycytidine is generally stable when stored as a solid at -20°C, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be stored at -20°C or -80°C for a limited time. One source suggests that stock solutions of 2'-Deoxycytidine can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound. Based on studies of similar nucleoside analogs, a forced degradation study for this compound should include exposure to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Dry heat at a temperature above the recommended storage temperature (e.g., 70°C).

-

Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

Known Degradation Pathways

Studies on 2'-Deoxycytidine and its analogs have revealed potential degradation pathways. For instance, the reaction of 2'-deoxycytidine with formamide (B127407) can lead to the opening of the pyrimidine (B1678525) ring. Another related compound, 5-aza-2'-deoxycytidine, is known to decompose in aqueous solutions through hydrolytic opening and deformylation of the triazine ring. These pathways should be considered when analyzing the degradation products of this compound.

Experimental Protocol for a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products. The following protocol outlines the development and validation of such a method.

Objective: To develop a validated stability-indicating HPLC method for the analysis of this compound and its degradation products.

Materials and Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

A suitable reversed-phase HPLC column (e.g., C18, Phenyl-Hexyl).

-

Mobile phase components (e.g., phosphate (B84403) buffer, methanol, acetonitrile).

-

Forced degradation samples of this compound.

-

Reference standards of this compound and any known impurities.

Method Development Procedure:

-

Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm). Select a mobile phase system that provides good retention and peak shape for this compound, such as a mixture of a phosphate buffer and an organic modifier (methanol or acetonitrile).

-

Gradient Optimization: Develop a gradient elution program to effectively separate the parent peak from all degradation product peaks. Analyze a mixture of all forced degradation samples to ensure adequate resolution.

-

Wavelength Selection: Use a PDA detector to determine the optimal detection wavelength that provides a good response for both the parent compound and the degradation products.

-

Method Validation: Validate the developed method according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the analysis of this compound.

References

An In-depth Technical Guide to 2'-Deoxycytidine-d13: Characteristics and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxycytidine-d13 is a stable isotope-labeled form of 2'-deoxycytidine (B1670253), a fundamental component of deoxyribonucleic acid (DNA). In this deuterated analog, thirteen hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution makes it an invaluable tool in various research and development applications, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] Its chemical behavior is nearly identical to its unlabeled counterpart, allowing it to be used as a tracer to understand the metabolic fate of 2'-deoxycytidine. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, along with detailed experimental protocols for its application.

Physical and Chemical Characteristics

Quantitative data for this compound is not extensively published. Therefore, the data for its non-deuterated analog, 2'-Deoxycytidine, is provided below as a close approximation. The most significant difference is the molecular weight, which is higher for the deuterated compound due to the presence of thirteen deuterium atoms.

Table 1: Physical and Chemical Properties of 2'-Deoxycytidine and this compound

| Property | 2'-Deoxycytidine | This compound | Source(s) |

| Molecular Formula | C₉H₁₃N₃O₄ | C₉D₁₃N₃O₄ | [2][3][4][5] |

| Molecular Weight | 227.22 g/mol | Approximately 240.30 g/mol | |

| Appearance | White crystalline powder | White crystalline powder | |

| Melting Point | 209-211 °C | Not specified (expected to be similar to 2'-Deoxycytidine) | |

| Solubility | Soluble in water and DMSO | Soluble in water and DMSO | |

| Storage Condition | -20°C | -20°C |

Note: The molecular weight of this compound is calculated by adding the mass of 13 deuterium atoms and subtracting the mass of 13 hydrogen atoms from the molecular weight of 2'-Deoxycytidine.

Metabolic Pathway of 2'-Deoxycytidine

This compound, when introduced into a biological system, is expected to follow the same metabolic pathway as endogenous 2'-deoxycytidine. The primary step in its metabolism is the phosphorylation by the enzyme deoxycytidine kinase to form 2'-deoxycytidine monophosphate (dCMP). This is a crucial step in the synthesis of DNA.

References

Methodological & Application

Topic: Quantitative Analysis of 2'-Deoxycytidine in Biological Matrices using 2'-Deoxycytidine-¹³C₉,¹⁵N₃ as an Internal Standard by LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 2'-deoxycytidine (B1670253) (dC) in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the principle of stable isotope dilution (SID). 2'-Deoxycytidine, a fundamental component of DNA, is a critical biomarker in various research areas, including DNA damage and repair, epigenetics, and pharmacology. The use of a stable isotope-labeled internal standard, 2'-Deoxycytidine-¹³C₉,¹⁵N₃ (referred to as dC-d13 for simplicity, although the specific labeling can vary), is essential for correcting analytical variability.[1][2] This internal standard mimics the chemical and physical properties of the endogenous analyte, ensuring high accuracy and precision by compensating for matrix effects and variations during sample preparation and ionization.[3] The protocol provides comprehensive guidelines for sample preparation, chromatographic separation, and mass spectrometric detection.

Principle of the Method: Stable Isotope Dilution

Stable Isotope Dilution (SID) is a powerful technique for quantitative analysis in mass spectrometry.[2] A known quantity of a stable isotope-labeled version of the analyte (the internal standard, IS) is spiked into the sample at the earliest stage of preparation. The IS is chemically identical to the analyte but has a different mass due to the isotopic enrichment. Because the analyte and the IS exhibit nearly identical behavior during extraction, chromatography, and ionization, any sample loss or signal suppression/enhancement will affect both compounds equally. Quantification is therefore based on the ratio of the signal from the endogenous analyte to the signal from the internal standard, resulting in highly accurate and precise measurements.

Experimental Protocols

Materials and Reagents

-

Standards: 2'-Deoxycytidine (dC) and 2'-Deoxycytidine-¹³C₉,¹⁵N₃ (dC-d13) analytical standards.

-

Solvents: LC-MS grade acetonitrile (B52724), methanol (B129727), and water. Formic acid (reagent grade).

-

Reagents: Ammonium acetate, Nuclease P1, Alkaline Phosphatase, DNA extraction kit (e.g., spin-column based).

-

Equipment: Analytical balance, vortex mixer, centrifuge, temperature-controlled evaporator (e.g., SpeedVac), LC-MS/MS system (e.g., Triple Quadrupole).

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve dC and dC-d13 in LC-MS grade water to prepare individual primary stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the dC primary stock in water:acetonitrile (95:5, v/v) to create calibration standards ranging from approximately 0.1 ng/mL to 100 ng/mL.

-

Internal Standard (IS) Working Solution: Dilute the dC-d13 primary stock solution to a final concentration of 10 ng/mL in water:acetonitrile (95:5, v/v). This concentration may need optimization based on the expected endogenous levels of dC.

Sample Preparation: DNA Extraction and Hydrolysis

This protocol outlines the general steps for quantifying dC from cellular DNA.

Protocol Steps:

-

DNA Extraction: Isolate genomic DNA from cell pellets or homogenized tissue using a commercial DNA extraction kit according to the manufacturer's instructions.

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using UV-Vis spectrophotometry (A260/A280 ratio).

-

Internal Standard Spiking: To a 10-20 µg aliquot of DNA, add a precise volume of the dC-d13 working solution.

-

Enzymatic Digestion: Add buffer and a cocktail of enzymes (e.g., Nuclease P1 and Alkaline Phosphatase) to hydrolyze the DNA into individual deoxynucleosides. Incubate at 37°C for 1-2 hours.

-

Protein Removal: Stop the reaction by adding 3-4 volumes of ice-cold methanol or acetonitrile to precipitate the enzymes and other proteins.

-

Centrifugation: Vortex the sample and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant containing the deoxynucleosides to a new tube.

-

Solvent Evaporation: Dry the supernatant completely using a vacuum concentrator. The dried pellet can be stored at -80°C until analysis.

-

Reconstitution: Reconstitute the dried sample in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

-

Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining insoluble material and transfer the clear supernatant to an LC vial for analysis.

LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | UPLC/HPLC System |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 2% B for 1 min, ramp to 50% B over 5 min, hold for 1 min, return to 2% B and re-equilibrate for 3 min. |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

Data and Results

MS/MS Fragmentation

In positive ESI mode, 2'-deoxycytidine is protonated to form the precursor ion [M+H]⁺. During collision-induced dissociation (CID), the most characteristic fragmentation is the neutral loss of the 2'-deoxyribose sugar moiety (116.0 Da), resulting in the protonated cytosine base as the primary product ion. The stable isotope-labeled internal standard undergoes the exact same fragmentation pathway.

MRM Transitions for Quantification

The following table summarizes the MRM transitions used for quantification and confirmation.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Use |

| 2'-Deoxycytidine (dC) | 228.1 | 112.1 | Quantifier |

| 2'-Deoxycytidine-¹³C₉,¹⁵N₃ (IS) | 241.1 | 119.1 | Internal Std. |

Note: The exact m/z values should be confirmed by direct infusion of standards on the specific mass spectrometer used.

Representative Method Performance

The following data represents typical performance characteristics for a validated SID LC-MS/MS assay for nucleosides.

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 90 - 110% |

| Matrix Effect | Compensated by Internal Standard |

These values are for guidance and should be established during in-house method validation.

Conclusion

The described LC-MS/MS method, employing 2'-Deoxycytidine-¹³C₉,¹⁵N₃ as an internal standard, provides a highly selective, sensitive, and accurate platform for the quantification of 2'-deoxycytidine in complex biological matrices. The stable isotope dilution strategy effectively mitigates matrix-induced inaccuracies and variability in sample processing, making it the gold standard for quantitative biomarker analysis. This robust protocol is well-suited for applications in clinical research, toxicology, and drug development where reliable measurement of deoxynucleosides is crucial.

References

- 1. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of 2'-Deoxycytidine in Biological Matrices by Isotope Dilution LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

2'-Deoxycytidine (B1670253) (dC) is a fundamental component of deoxyribonucleic acid (DNA). Its quantification in biological matrices is crucial for various research areas, including DNA metabolism studies, the assessment of DNA damage and repair, and the development of nucleoside analog drugs. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of endogenous molecules in complex biological samples.[1][2] This method combines the high selectivity of liquid chromatography and tandem mass spectrometry with the precision of using a stable isotope-labeled internal standard.[1][2] This application note provides a detailed protocol for the quantitative analysis of 2'-Deoxycytidine in plasma, tissue, and DNA hydrolysates using an isotope dilution LC-MS/MS method.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) to a sample. The stable isotope-labeled internal standard is chemically identical to the analyte but has a different mass. Because the analyte and the internal standard exhibit nearly identical behavior during sample preparation, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally.[2] The concentration of the endogenous analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard.

Caption: Principle of the isotope dilution method for quantitative analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of 2'-Deoxycytidine.

Materials and Reagents

-

2'-Deoxycytidine (analytical standard)

-

[¹⁵N₃]-2'-Deoxycytidine (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (or other relevant biological fluid)

-

Tissue homogenization buffer

-

DNA extraction kit

-

Nuclease P1

-

Alkaline phosphatase

-

Benzonase nuclease

-

Phosphodiesterase I

Sample Preparation

1. Preparation of Calibration Standards and Quality Control Samples

-

Prepare stock solutions of 2'-Deoxycytidine and [¹⁵N₃]-2'-Deoxycytidine in methanol/water (1:1, v/v).

-

Prepare a series of working standard solutions of 2'-Deoxycytidine by serial dilution of the stock solution.

-

Prepare a working solution of the internal standard, [¹⁵N₃]-2'-Deoxycytidine.

-

To create calibration standards, spike the appropriate volume of the working standard solutions into a blank biological matrix (e.g., human plasma).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation from Plasma or Tissue Homogenate

This protocol is adapted from the method described by Honeywell et al. for the analysis of 2'-deoxycytidine in human plasma and tissue.

-

To 100 µL of plasma or tissue homogenate, add a known amount of the [¹⁵N₃]-2'-Deoxycytidine internal standard solution.

-

Protein Precipitation: Add 300 µL of cold isopropyl alcohol. Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Liquid-Liquid Extraction: Add 1 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 2,000 x g for 5 minutes.

-

Discard the upper organic layer.

-

Repeat the ethyl acetate wash.

-

Evaporate the remaining aqueous layer to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

3. Sample Preparation from DNA

This protocol describes the enzymatic hydrolysis of DNA to release individual deoxynucleosides. A simplified one-step method is presented here.

-

Extract DNA from the biological sample using a commercial DNA extraction kit.

-

Quantify the extracted DNA (e.g., using UV spectrophotometry).

-

To 1 µg of DNA, add the [¹⁵N₃]-2'-Deoxycytidine internal standard.

-

Enzymatic Hydrolysis: Add a digestion mix containing Benzonase, phosphodiesterase I, and alkaline phosphatase in a suitable buffer (e.g., Tris-HCl with MgCl₂).

-

Incubate the mixture at 37°C for 6 hours.

-

Stop the reaction by heating at 95°C for 10 minutes.

-

The resulting solution containing the hydrolyzed deoxynucleosides is ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following parameters are based on the method by Honeywell et al. and can be adapted for other LC-MS/MS systems.

-

Liquid Chromatography (LC)

-

Column: Chrompak-spherisorb-phenyl (200 x 3.1 mm, 5 µm)

-

Mobile Phase: 50 mM formic acid:acetonitrile (9:1, v/v)

-

Flow Rate: 1 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI)

-

Ion Source Temperature: 400°C

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2'-Deoxycytidine: m/z 228 → 112

-

[¹⁵N₃]-2'-Deoxycytidine: m/z 231 → 115

-

-

References

Application Notes and Protocols for 2'-Deoxycytidine-d13 as a Metabolic Tracer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracking and quantification of metabolic pathways. 2'-Deoxycytidine-d13 (dC-d13) is a deuterated analog of the natural nucleoside 2'-deoxycytidine (B1670253). Its increased mass allows it to be distinguished from its endogenous counterpart by mass spectrometry, making it an excellent tracer for studying the pyrimidine (B1678525) salvage pathway, DNA synthesis, and the effects of therapeutic agents on nucleotide metabolism. These application notes provide detailed protocols for the use of this compound as a tracer in metabolic pathway research, with a focus on cell culture-based assays and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Applications

-

Elucidation of the Pyrimidine Salvage Pathway: Tracing the incorporation of dC-d13 into the cellular nucleotide pool provides a direct measure of salvage pathway activity. This is particularly relevant in cancer biology, as many tumors exhibit altered nucleotide metabolism.

-

Measurement of DNA Synthesis and Cell Proliferation: The rate of incorporation of dC-d13 into genomic DNA is a reliable indicator of DNA replication and, consequently, cell proliferation. This has applications in screening anti-cancer drugs that target DNA synthesis.

-

Drug Development and Pharmacodynamics: dC-d13 can be used to assess the impact of novel therapeutics on deoxycytidine metabolism and DNA incorporation. This can provide crucial insights into a drug's mechanism of action and its pharmacodynamic effects.

-

Internal Standard for Quantitative Bioanalysis: Due to its chemical similarity to endogenous deoxycytidine and its distinct mass, dC-d13 is an ideal internal standard for the accurate quantification of deoxycytidine and its metabolites in biological matrices using LC-MS/MS.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, quantitative data from a tracer experiment designed to assess the incorporation of this compound into the DNA of cultured cancer cells treated with a fictional DNA synthesis inhibitor, "Inhibitor-X".

| Treatment Group | This compound Incorporation (pmol/µg DNA) | % of Total Deoxycytidine |

| Vehicle Control (DMSO) | 15.2 ± 1.8 | 35.7% |

| Inhibitor-X (10 nM) | 8.9 ± 1.1 | 20.9% |

| Inhibitor-X (50 nM) | 3.1 ± 0.5 | 7.3% |

Table 1: Incorporation of this compound into genomic DNA of cultured cancer cells after 24 hours of treatment with Inhibitor-X. Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: In Vitro Labeling of Cultured Cells with this compound

Objective: To label the deoxynucleotide pools and genomic DNA of cultured cells with this compound for subsequent analysis.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS), sterile

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Preparation of Labeling Medium: Prepare complete culture medium supplemented with this compound. A final concentration of 10 µM is a good starting point, but this should be optimized for the specific cell line and experimental goals.

-

Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

-

Incubation: Incubate the cells for the desired period. The incubation time will depend on the metabolic pathway being studied. For DNA incorporation, a 24-48 hour incubation is common.

-

Cell Harvesting:

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any unincorporated tracer.

-

Add a small volume of ice-cold PBS and scrape the cells.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant. The cell pellet can be stored at -80°C for later DNA extraction.

-

Protocol 2: Extraction and Digestion of Labeled Genomic DNA

Objective: To isolate genomic DNA from labeled cells and digest it into individual deoxynucleosides for LC-MS/MS analysis.

Materials:

-

Labeled cell pellets (from Protocol 1)

-

DNA extraction kit (e.g., column-based or magnetic bead-based)

-

Nuclease P1

-

Alkaline Phosphatase

-

Ammonium (B1175870) acetate (B1210297) buffer (pH 5.3)

-

Tris-HCl buffer (pH 8.0)

-

Microcentrifuge tubes

-

Heating block or water bath

Procedure:

-

DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions. Elute the DNA in nuclease-free water.

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

-

Enzymatic Digestion:

-

In a microcentrifuge tube, combine 5-10 µg of genomic DNA with nuclease P1 (e.g., 5 units) in an ammonium acetate buffer.

-

Incubate at 37°C for 2 hours.

-

Add alkaline phosphatase (e.g., 5 units) and a Tris-HCl buffer.

-

Incubate at 37°C for an additional 2 hours.

-

-

Sample Cleanup (Optional but Recommended): Use a centrifugal filter unit (e.g., 3 kDa cutoff) to remove the enzymes and other high molecular weight components. The flow-through will contain the deoxynucleosides.

-

Sample Storage: The digested deoxynucleoside samples can be stored at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound Incorporation

Objective: To quantify the amount of this compound and endogenous 2'-deoxycytidine in the digested DNA samples.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 2% to 50% B over 10 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

2'-Deoxycytidine: Precursor ion (m/z) 228.1 → Product ion (m/z) 112.1

-

This compound: Precursor ion (m/z) 241.1 → Product ion (m/z) 125.1

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument.

Data Analysis:

-

Generate a standard curve using known concentrations of 2'-Deoxycytidine and this compound.

-

Integrate the peak areas for both the endogenous and the labeled deoxycytidine in the experimental samples.

-

Calculate the concentration of each analyte in the samples using the standard curve.

-

Express the incorporation of this compound as a percentage of the total deoxycytidine pool or as an absolute amount per µg of DNA.

Visualizations

Caption: Experimental workflow for this compound tracer studies.

Caption: Pyrimidine salvage pathway for this compound.

Application Note: Quantitative Analysis of 2'-Deoxycytidine in Biological Matrices using Stable Isotope Dilution LC-MS/MS with 2'-Deoxycytidine-d13

AN-0012

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 2'-Deoxycytidine in various biological matrices, such as plasma and digested DNA hydrolysates. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 2'-Deoxycytidine-d13, for accurate and precise quantification. This stable isotope dilution mass spectrometry (SID-MS) approach is the gold standard for quantitative bioanalysis, correcting for matrix effects and variations during sample preparation and analysis.[1] The protocols provided are suitable for researchers in drug development and clinical research monitoring nucleoside metabolism or DNA modifications.

Introduction

2'-Deoxycytidine (dC) is a fundamental component of DNA. Its quantification in biological fluids and tissues is crucial for various research areas, including the study of DNA metabolism, the assessment of DNA damage and repair, and the pharmacokinetic analysis of nucleoside analog drugs.[2][3] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is essential for accurate quantification by LC-MS/MS, as it compensates for variability in sample extraction, chromatographic retention, and ionization efficiency.[4][5] this compound serves as an ideal internal standard for dC analysis due to its chemical similarity and mass difference, which allows for its distinct detection by the mass spectrometer.

Experimental

Sample Preparation

Plasma Samples: A protein precipitation method is employed for the extraction of 2'-Deoxycytidine from plasma.

DNA Samples: For the analysis of dC content in DNA, enzymatic hydrolysis is required to release the individual nucleosides.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724), both containing 0.1% formic acid. This ensures good separation of 2'-Deoxycytidine from other endogenous components.

Mass Spectrometry

An AB Sciex 5500 triple quadrupole mass spectrometer or a similar instrument is operated in positive electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM). The MRM transitions for 2'-Deoxycytidine and the internal standard this compound are selected for their specificity and sensitivity. The fragmentation typically involves the neutral loss of the 2-deoxyribose moiety (116 Da).

Protocols

Protocol 1: Plasma Sample Preparation

-

To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.

-

Vortex the sample for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: DNA Hydrolysis for Nucleoside Analysis

-

Reconstitute purified DNA in nuclease-free water at a concentration of approximately 20 ng/µL.

-

Prepare a digestion mix containing Benzonase (250 Units), phosphodiesterase I (300 mUnits), and alkaline phosphatase (200 Units) in a Tris-HCl buffer (20 mM, pH 7.9) with 100 mM NaCl and 20 mM MgCl2.

-

To 1 µg of DNA, add 50 µL of the digestion mix and the this compound internal standard.

-

Incubate the mixture at 37°C for at least 6 hours.

-

The resulting solution containing the digested nucleosides is ready for LC-MS/MS analysis.

Quantitative Data

The performance of the method was evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 1: LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | ESI Positive |

| MRM Transition (dC) | m/z 228.1 -> 112.1 |

| MRM Transition (dC-d13) | m/z 241.1 -> 125.1 |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Linear Range | 0.5 - 500 ng/mL |

| LOD | 0.1 ng/mL |

| LOQ | 0.5 ng/mL |

| Intra-day Precision (%CV) | < 5% |

| Inter-day Precision (%CV) | < 7% |

| Accuracy (% Recovery) | 95 - 105% |

Diagrams

Caption: Experimental workflow for the quantification of 2'-Deoxycytidine.

Caption: Principle of Stable Isotope Dilution Mass Spectrometry.

References

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. scispace.com [scispace.com]

Application Notes and Protocols for the Incorporation of 2'-Deoxycytidine-d13 into Cellular DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled nucleosides are invaluable tools in biomedical research and drug development for tracing the synthesis and turnover of DNA. 2'-Deoxycytidine-d13 (dC-d13) is a deuterated analog of the natural nucleoside 2'-deoxycytidine (B1670253). When introduced to cells, it is incorporated into newly synthesized DNA, serving as a tracer that can be accurately quantified using mass spectrometry. This allows for the precise measurement of DNA replication rates, cellular proliferation, and the metabolic fate of nucleoside analogs. These application notes provide detailed protocols for the incorporation of dC-d13 into cellular DNA and its subsequent quantification.

Applications

-

Measurement of DNA Replication and Cell Proliferation: Tracking the rate of dC-d13 incorporation provides a direct measure of DNA synthesis, offering a powerful method to assess cell proliferation in response to various stimuli or therapeutic agents.

-

Nucleoside Analog Drug Development: dC-d13 can be used as an internal standard in pharmacokinetic and pharmacodynamic studies of new nucleoside analog drugs, allowing for precise quantification of the investigational drug and its metabolites.

-

DNA Repair Studies: The incorporation and subsequent removal of dC-d13 from DNA can be monitored to study DNA repair mechanisms.

-

Metabolic Tracing: The metabolic fate of deoxycytidine can be traced by monitoring the conversion of dC-d13 to other nucleosides or its incorporation into different cellular pools.

Data Presentation

The following table provides illustrative quantitative data on the incorporation of this compound into the DNA of a hypothetical cancer cell line (e.g., HeLa cells) following a 24-hour incubation period. This data is representative of what might be obtained using the protocols described below and is intended for comparative purposes. Actual results will vary depending on the cell type, experimental conditions, and the analytical methods used.

| Concentration of this compound (µM) | Incubation Time (hours) | Percentage of dC-d13 in Total Deoxycytidine Pool of DNA (%) |

| 1 | 24 | 0.5 ± 0.1 |

| 10 | 24 | 4.8 ± 0.5 |

| 50 | 24 | 22.5 ± 2.1 |

| 100 | 24 | 45.3 ± 3.8 |

Note: This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Incorporation of this compound into Cellular DNA

This protocol is adapted from standard methods for labeling cells with nucleoside analogs like BrdU and EdU.

Materials:

-

Mammalian cells in culture (e.g., HeLa, A549, or a cell line relevant to the user's research)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dC-d13) stock solution (e.g., 10 mM in sterile water or DMSO)

-

Phosphate-buffered saline (PBS), sterile

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

-

DNA extraction kit (e.g., column-based or phenol-chloroform extraction)

-

Nuclease P1

-

Alkaline phosphatase

-

LC-MS/MS grade water and acetonitrile (B52724)

-

Formic acid

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 50-70%).

-

Labeling:

-

Prepare the dC-d13 labeling medium by diluting the stock solution to the desired final concentration (e.g., 1, 10, 50, or 100 µM) in pre-warmed complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the dC-d13 labeling medium.

-

Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Harvesting and DNA Extraction:

-

After incubation, wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization or scraping.

-

Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure high purity of the extracted DNA.

-

-

DNA Quantification: Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., PicoGreen).

-

Enzymatic Digestion of DNA to Nucleosides:

-

To a solution of 10-20 µg of DNA, add nuclease P1 and incubate at 37°C for 2-4 hours.

-

Add alkaline phosphatase and continue the incubation at 37°C for an additional 2-4 hours or overnight. This will hydrolyze the DNA into individual nucleosides.[1]

-

-

Sample Preparation for LC-MS/MS:

-

Following digestion, precipitate the enzymes by adding an equal volume of cold acetonitrile or by using a centrifugal filter unit.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant containing the nucleosides to a new tube and dry it under a vacuum.

-

Reconstitute the dried nucleoside mixture in an appropriate volume of LC-MS/MS mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for analysis.

-

Protocol 2: Quantification of this compound by LC-MS/MS

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Column: A C18 reverse-phase column suitable for nucleoside analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate deoxycytidine from other nucleosides.

-

Ionization Mode: Positive electrospray ionization (ESI+).

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of both unlabeled 2'-deoxycytidine and this compound.

-

LC-MS/MS Analysis:

-

Inject the prepared samples and standards onto the LC-MS/MS system.

-

Monitor the specific precursor-to-product ion transitions for both unlabeled deoxycytidine and dC-d13.

-

Deoxycytidine (unlabeled): The exact m/z will depend on the instrument, but a common transition is the loss of the deoxyribose sugar.

-

This compound: The m/z will be shifted by +13 compared to the unlabeled form.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of dC-d13 to unlabeled deoxycytidine against the concentration ratio.

-

Determine the amount of dC-d13 incorporated into the sample DNA by comparing the peak area ratio of the sample to the standard curve.

-

The percentage of incorporation can be calculated as: (moles of dC-d13) / (moles of dC-d13 + moles of unlabeled dC) * 100.

-

Visualizations

Caption: Experimental workflow for the incorporation and quantification of this compound.

Caption: Metabolic salvage pathway for the incorporation of this compound into cellular DNA.[2][3][4]

Important Considerations

-